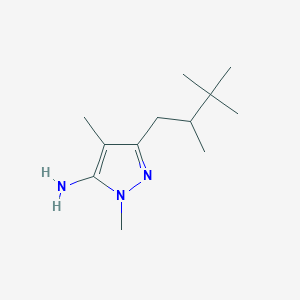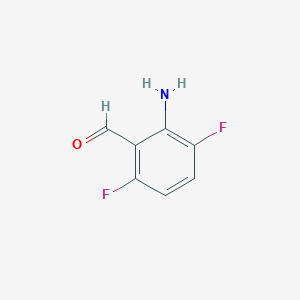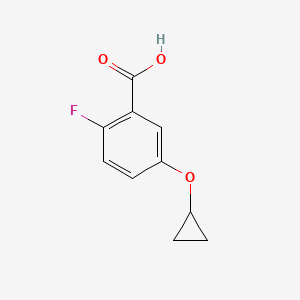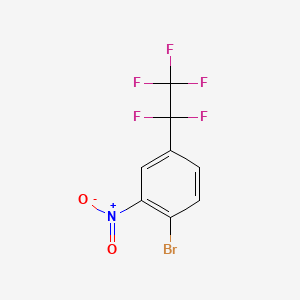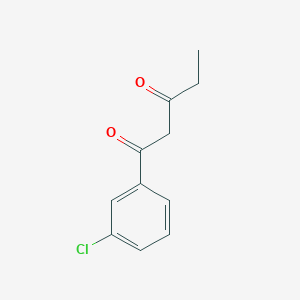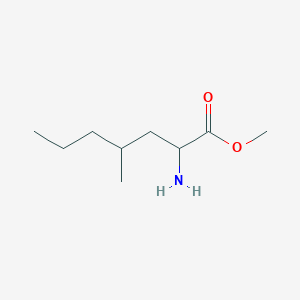
Methyl (s)-3-amino-3-(1-methyl-1h-pyrazol-4-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (s)-3-amino-3-(1-methyl-1h-pyrazol-4-yl)propanoate is a compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (s)-3-amino-3-(1-methyl-1h-pyrazol-4-yl)propanoate typically involves the reaction of an aryl-substituted pyrazole with suitable reagents under controlled conditions. For instance, the reaction between 4-methyl-1-phenyl-1H-pyrazole and potassium tetrachloroplatinate (II) under reflux conditions in a 2-ethoxyethanol-water mixture . The structure of the synthesized complex is established using techniques such as 1H NMR spectroscopy and mass spectrometry .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl (s)-3-amino-3-(1-methyl-1h-pyrazol-4-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using suitable oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
Methyl (s)-3-amino-3-(1-methyl-1h-pyrazol-4-yl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl (s)-3-amino-3-(1-methyl-1h-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives have been shown to inhibit enzymes like acetylcholinesterase, affecting nerve impulse transmission . The compound’s effects on cellular pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 4-methyl-1-phenyl-1H-pyrazole
- 3-methyl-1-phenyl-1H-pyrazol-5-ols
- Quinolinyl-pyrazoles
特性
分子式 |
C8H13N3O2 |
|---|---|
分子量 |
183.21 g/mol |
IUPAC名 |
methyl (3S)-3-amino-3-(1-methylpyrazol-4-yl)propanoate |
InChI |
InChI=1S/C8H13N3O2/c1-11-5-6(4-10-11)7(9)3-8(12)13-2/h4-5,7H,3,9H2,1-2H3/t7-/m0/s1 |
InChIキー |
BGEYSDUKHQRZQZ-ZETCQYMHSA-N |
異性体SMILES |
CN1C=C(C=N1)[C@H](CC(=O)OC)N |
正規SMILES |
CN1C=C(C=N1)C(CC(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


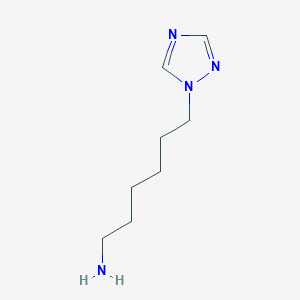
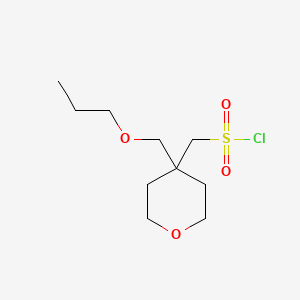
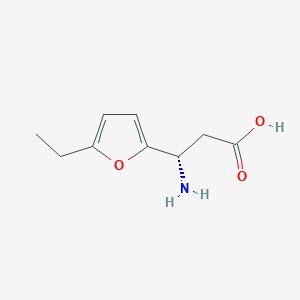
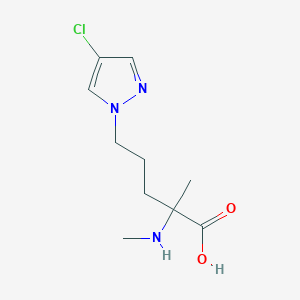

amine](/img/structure/B15325283.png)
